molecular formula C9H18O3Si B093516 2-(Trimethylsilyloxy)ethyl methacrylate CAS No. 17407-09-9

2-(Trimethylsilyloxy)ethyl methacrylate

Cat. No.: B093516
CAS No.: 17407-09-9
M. Wt: 202.32 g/mol
InChI Key: WUGOQZFPNUYUOO-UHFFFAOYSA-N
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Description

2-(Trimethylsilyloxy)ethyl methacrylate is an organosilicon compound with the molecular formula C9H18O3Si. It is a methacrylate ester that contains a trimethylsilyloxy group, making it a versatile monomer used in various polymerization processes. This compound is known for its ability to enhance the properties of polymers, such as improving their thermal stability, mechanical strength, and resistance to environmental degradation.

Biochemical Analysis

Biochemical Properties

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body.

Temporal Effects in Laboratory Settings

It is known to have a boiling point of 204.21°C , suggesting that it is stable under normal laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyloxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(trimethylsilyloxy)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production. The compound is typically stabilized with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent premature polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyloxy)ethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.

    Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-hydroxyethyl methacrylate.

    Substitution: The methacrylate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used to hydrolyze the trimethylsilyloxy group.

    Substitution: Nucleophiles such as amines or alcohols can react with the methacrylate group under mild conditions.

Major Products Formed

    Polymerization: Polymers and copolymers with enhanced properties.

    Hydrolysis: Methacrylic acid and 2-hydroxyethyl methacrylate.

    Substitution: Various methacrylate derivatives with functional groups.

Scientific Research Applications

2-(Trimethylsilyloxy)ethyl methacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyloxy)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The trimethylsilyloxy group provides steric hindrance, which enhances the stability of the resulting polymers. Additionally, the methacrylate group allows for easy functionalization, enabling the incorporation of various functional groups into the polymer matrix. This versatility makes it a valuable monomer for designing materials with specific properties and functionalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyloxy)ethyl methacrylate is unique due to the presence of the trimethylsilyloxy group, which enhances the thermal stability and mechanical strength of the resulting polymers. This compound also offers improved resistance to environmental degradation, making it suitable for applications in harsh conditions .

Properties

IUPAC Name

2-trimethylsilyloxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-8(2)9(10)11-6-7-12-13(3,4)5/h1,6-7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGOQZFPNUYUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29158-71-2
Record name 2-Propenoic acid, 2-methyl-, 2-[(trimethylsilyl)oxy]ethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29158-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90169756
Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17407-09-9
Record name 2-(Trimethylsilyloxy)ethyl methacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=17407-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(trimethylsilyl)oxy]ethyl methacrylate
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Record name 2-((Trimethylsilyl)oxy)ethyl methacrylate
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Synthesis routes and methods I

Procedure details

HEMA monomer (with an impurity level lower than 0.8% purchased from Rohm) was mixed with triethylamine (≧99.5% pure, from Fluka) and petrol ether (bp 40-60° C.) passed through aluminum oxide and reacted with trimethyl chlorosilane (≧99.0% pure, from Fluka) to obtain trimethylsilyloxyethyl-methacrylate (TMS-HEMA). TMS-HEMA was purified by distillation from calciumhydride (once) and triethylaluminum (electronic grade, from Aldrich) (twice).
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Synthesis routes and methods II

Procedure details

In a three-neck flask having a capacity of 500 ml, 26 g (0.2 moles) of 2-hydroxyethyl methacrylate (abbreviated to HEMA) and 16 g of pyridine were dissolved in 200 ml of carbon tetrachloride. At room temperature, 107.5 g (0.2 moles) of trimethylchlorosilane was slowly dropped into the solution in the flask to complete the addition of the entire amount in 30 min. During this process precipitation of hydrochloric acid salt of pyridine took place. After filtration, carbon tetrachloride in the reaction liquid was distilled out by using an evaporater, and the remaining liquid was distilled under reduced pressure to obtain 37 g of 2-trimethylsiloxyethyl methacrylate (abbreviated to HEMA-Si).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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